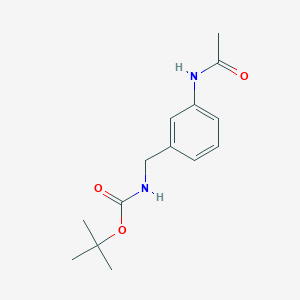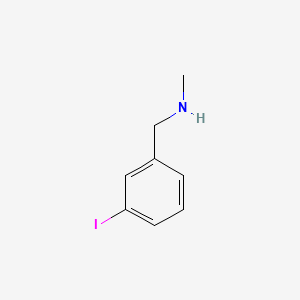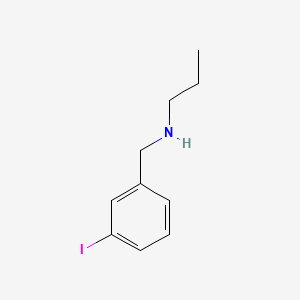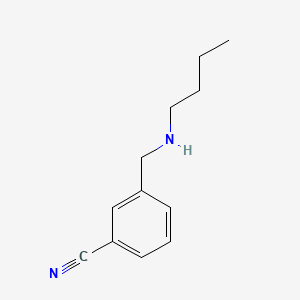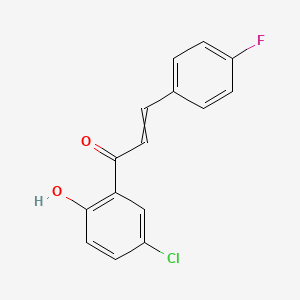
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Overview
Description
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as Clomifene or Clomiphene and is a non-steroidal selective estrogen receptor modulator.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one and similar compounds have been extensively studied for their molecular structures using various spectroscopic methods. For instance, Najiya et al. (2014) synthesized a related compound and analyzed it using FT-IR, HF, DFT methods, and X-ray diffraction. They focused on its vibrational wavenumbers, geometrical parameters, and molecular stability through hyper-conjugative interactions and charge delocalization. This compound exhibited significant non-linear optical (NLO) properties, indicated by a high first hyperpolarizability, suggesting potential applications in NLO materials (Najiya et al., 2014).
Adole et al. (2020) conducted a computational study on a similar compound, focusing on its electronic properties and chemical reactivity. They used density functional theory (DFT) to explore its bond lengths, bond angles, and molecular electrostatic potential. Their findings highlighted the compound's electronic properties, including HOMO and LUMO energies, and provided insights into its chemical behavior (Adole et al., 2020).
Photophysical Properties
Kumari et al. (2017) examined the photophysical properties of chalcone derivatives, including compounds structurally related to (E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. They studied their absorption and fluorescence characteristics in various solvents, revealing significant solvatochromic effects and intramolecular charge transfer interactions. This research suggests potential applications in photophysical and photochemical fields (Kumari et al., 2017).
Antimicrobial Activities
Balaji et al. (2016) synthesized substituted derivatives of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one and evaluated their antimicrobial activities. They discovered that certain derivatives exhibited strong antimicrobial properties against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Balaji et al., 2016).
Non-Linear Optical Properties
Shkir et al. (2019) studied the non-linear optical properties of chalcone derivatives, including compounds related to (E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. They conducted both experimental and theoretical analyses, focusing on linear optical, second, and third-order NLO properties. Their findings revealed significant NLO activities and electron transfer integral values, suggesting applications in semiconductor devices and organic electronics (Shkir et al., 2019).
properties
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO2/c16-11-4-8-15(19)13(9-11)14(18)7-3-10-1-5-12(17)6-2-10/h1-9,19H/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBAJUXKSAGDDR-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)

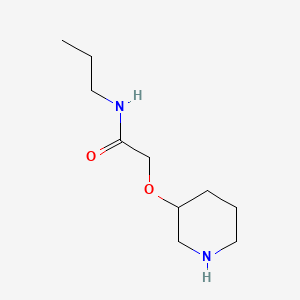
![2-[(4-Cyanophenyl)formamido]acetic acid](/img/structure/B3058587.png)
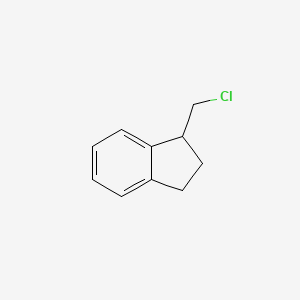
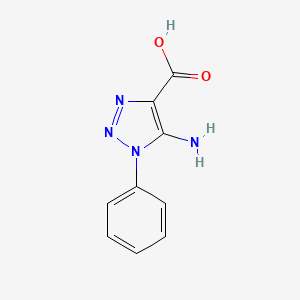
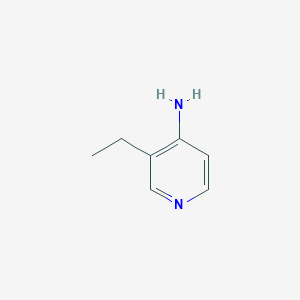

![4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B3058596.png)
